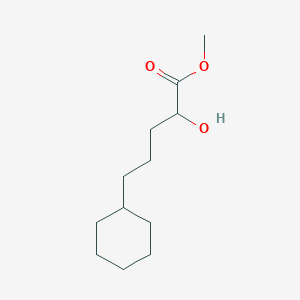

Methyl 5-cyclohexyl-2-hydroxypentanoate

Descripción

Methyl 5-cyclohexyl-2-hydroxypentanoate is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.3 g/mol . This compound is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including those with anti-inflammatory and anti-tumor properties.

Propiedades

IUPAC Name |

methyl 5-cyclohexyl-2-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h10-11,13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGFXUJTPZFFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCC1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-cyclohexyl-2-hydroxypentanoate can be synthesized through esterification reactions involving 5-cyclohexyl-2-hydroxypentanoic acid and methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 5-cyclohexyl-2-hydroxypentanoate involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-cyclohexyl-2-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 5-cyclohexyl-2-oxopentanoic acid or 5-cyclohexyl-2-oxopentanoate.

Reduction: Formation of 5-cyclohexyl-2-hydroxypentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 5-cyclohexyl-2-hydroxypentanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 5-cyclohexyl-2-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, potentially modulating enzyme activity and cellular processes . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparación Con Compuestos Similares

Methyl 5-cyclohexyl-2-hydroxypentanoate can be compared with similar compounds such as:

Methyl 5-cyclohexyl-2-oxopentanoate: Differing by the oxidation state of the hydroxyl group.

5-cyclohexyl-2-hydroxypentanoic acid: Differing by the presence of a carboxylic acid group instead of an ester.

Methyl 5-cyclohexyl-2-hydroxypentanol: Differing by the reduction of the ester group to an alcohol.

These comparisons highlight the unique properties and reactivity of methyl 5-cyclohexyl-2-hydroxypentanoate, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Methyl 5-cyclohexyl-2-hydroxypentanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant case studies and research findings.

Methyl 5-cyclohexyl-2-hydroxypentanoate is characterized by the presence of a hydroxyl group and an ester functional group, which play crucial roles in its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation to form ketones or carboxylic acids and reduction to yield corresponding alcohols.

The biological activity of methyl 5-cyclohexyl-2-hydroxypentanoate is primarily attributed to its interaction with specific molecular targets within cells. The hydroxyl group allows the compound to participate in hydrogen bonding, potentially modulating enzyme activities and influencing cellular signaling pathways.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of methyl 5-cyclohexyl-2-hydroxypentanoate on various cancer cell lines. For instance, in vitro assays using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that the compound exhibits dose-dependent cytotoxicity. Cells were treated with concentrations ranging from 2.5 to 200 µM for 72 hours, with viability assessed using the MTT assay. Results indicated significant reductions in cell viability at higher concentrations, suggesting potential anti-tumor activity .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 2.5 | 90 |

| MCF-7 | 10 | 75 |

| MCF-7 | 50 | 50 |

| HT-29 | 100 | 30 |

| HT-29 | 200 | 10 |

Anti-Inflammatory Activity

In addition to its cytotoxic effects, methyl 5-cyclohexyl-2-hydroxypentanoate has been studied for anti-inflammatory properties. Research indicates that the compound may inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.

Case Study 1: Anti-Tumor Activity

A study published in a peer-reviewed journal explored the effects of methyl 5-cyclohexyl-2-hydroxypentanoate on tumor growth in animal models. The results demonstrated that administration of the compound significantly reduced tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Biocompatibility Assessment

Another investigation focused on the biocompatibility of methyl 5-cyclohexyl-2-hydroxypentanoate when used in drug-eluting stents. The study assessed inflammatory responses and tissue integration over three months, concluding that the compound exhibited favorable biocompatibility profiles compared to standard materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.